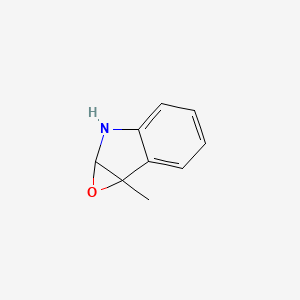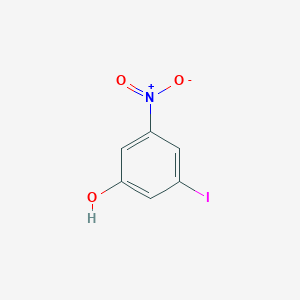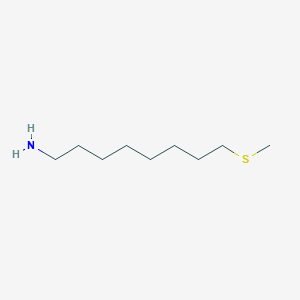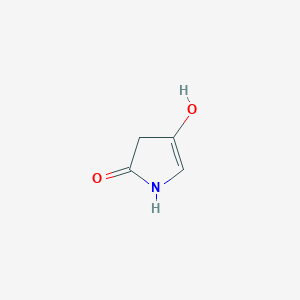![molecular formula C20H28O10 B1258301 [(4S,6R,6aS,9R,10S)-6-acetyloxy-6a,9,10-trihydroxy-3-(methoxymethyl)-6,9-dimethyl-2-oxo-5,7,8,10-tetrahydro-4H-benzo[h][1]benzofuran-4-yl] acetate](/img/structure/B1258301.png)
[(4S,6R,6aS,9R,10S)-6-acetyloxy-6a,9,10-trihydroxy-3-(methoxymethyl)-6,9-dimethyl-2-oxo-5,7,8,10-tetrahydro-4H-benzo[h][1]benzofuran-4-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4S,6R,6aS,9R,10S)-6-acetyloxy-6a,9,10-trihydroxy-3-(methoxymethyl)-6,9-dimethyl-2-oxo-5,7,8,10-tetrahydro-4H-benzo[h][1]benzofuran-4-yl] acetate is a sesquiterpene lactone isolated from the aerial parts of the plant Pseudoelephantopus spicatus . This compound is part of a group of naturally occurring organic compounds known for their diverse biological activities. Sesquiterpene lactones are commonly found in many medicinal plants and have been studied for their potential therapeutic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The isolation of [(4S,6R,6aS,9R,10S)-6-acetyloxy-6a,9,10-trihydroxy-3-(methoxymethyl)-6,9-dimethyl-2-oxo-5,7,8,10-tetrahydro-4H-benzo[h][1]benzofuran-4-yl] acetate involves extracting the aerial parts of Pseudoelephantopus spicatus with methanol. The methanol extract is then partitioned between ethyl acetate and water. The ethyl acetate extract is further partitioned between n-hexane and a methanol-water mixture. Fractionation and purification of the methanol-water extract using chromatographic methods lead to the isolation of this compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction and purification from natural sources, specifically from Pseudoelephantopus spicatus .
Analyse Des Réactions Chimiques
Types of Reactions: [(4S,6R,6aS,9R,10S)-6-acetyloxy-6a,9,10-trihydroxy-3-(methoxymethyl)-6,9-dimethyl-2-oxo-5,7,8,10-tetrahydro-4H-benzo[h][1]benzofuran-4-yl] acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying sesquiterpene lactones and their chemical properties.
Mécanisme D'action
The mechanism of action of [(4S,6R,6aS,9R,10S)-6-acetyloxy-6a,9,10-trihydroxy-3-(methoxymethyl)-6,9-dimethyl-2-oxo-5,7,8,10-tetrahydro-4H-benzo[h][1]benzofuran-4-yl] acetate involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating inflammatory pathways and inducing apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with key enzymes and receptors involved in inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Spicatolide C: Another sesquiterpene lactone isolated from Pseudoelephantopus spicatus.
Piptocarphol Isomers: Known sesquiterpene lactones with similar structures.
Eudismane Type Sesquiterpenes: Another group of sesquiterpenes with similar biological activities.
Uniqueness: [(4S,6R,6aS,9R,10S)-6-acetyloxy-6a,9,10-trihydroxy-3-(methoxymethyl)-6,9-dimethyl-2-oxo-5,7,8,10-tetrahydro-4H-benzo[h][1]benzofuran-4-yl] acetate is unique due to its specific chemical structure and the presence of a cadinanolide framework. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C20H28O10 |
|---|---|
Poids moléculaire |
428.4 g/mol |
Nom IUPAC |
[(4S,6R,6aS,9R,10S)-6-acetyloxy-6a,9,10-trihydroxy-3-(methoxymethyl)-6,9-dimethyl-2-oxo-5,7,8,10-tetrahydro-4H-benzo[h][1]benzofuran-4-yl] acetate |
InChI |
InChI=1S/C20H28O10/c1-10(21)28-13-8-18(4,29-11(2)22)19(26)7-6-17(3,25)16(24)20(19)14(13)12(9-27-5)15(23)30-20/h13,16,24-26H,6-9H2,1-5H3/t13-,16-,17+,18+,19-,20?/m0/s1 |
Clé InChI |
UHAQFLNYQMGHEC-RZGQNYGSSA-N |
SMILES isomérique |
CC(=O)O[C@H]1C[C@@]([C@]2(CC[C@@]([C@@H](C23C1=C(C(=O)O3)COC)O)(C)O)O)(C)OC(=O)C |
SMILES canonique |
CC(=O)OC1CC(C2(CCC(C(C23C1=C(C(=O)O3)COC)O)(C)O)O)(C)OC(=O)C |
Synonymes |
spicatocadinanolide A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Oxabicyclo[3.2.1]octa-2-ene](/img/structure/B1258220.png)

![2-[4,7-Bis(2-pyridylmethyl)-1,4,7-triazacyclononan-1-yl]acetic acid](/img/structure/B1258224.png)



![1-Hexyl-3-[4-[[4-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]sulfamoyl]phenyl]urea](/img/structure/B1258229.png)





![[2-[6-(diaminomethylideneamino)hexylamino]-2-oxoethyl] N-[4-(3-aminobutylamino)butyl]carbamate](/img/structure/B1258241.png)
